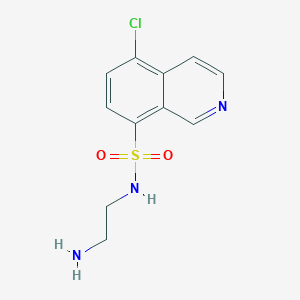

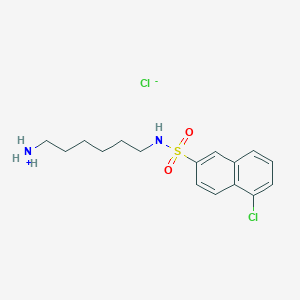

![molecular formula C₁₃H₁₇NO₆ B043447 N-[2,4,5-trihidroxi-6-(hidroximetil)oxan-3-il]benzamida CAS No. 14086-91-0](/img/structure/B43447.png)

N-[2,4,5-trihidroxi-6-(hidroximetil)oxan-3-il]benzamida

Descripción general

Descripción

Synthesis Analysis

The synthesis of related organic compounds often involves multi-step chemical reactions, including the formation of complex intermediates. For instance, the Ugi reaction has been utilized in the synthesis of cyclic dipeptidyl ureas, showcasing a method for combining isocyanides, carboxylic acids, and semicarbazones to form pseudopeptidic structures (Sañudo et al., 2006). Such methodologies could be applicable in synthesizing the benzamide derivative , given the compound's structural complexity.

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the physical and chemical properties of compounds. X-ray diffraction (XRD) and Density Functional Theory (DFT) calculations are common methods used for this purpose. For instance, the molecular structure of 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was elucidated using XRD, indicating the molecule crystallizes in a triclinic system (Demir et al., 2015). Such detailed structural analysis is essential for comprehending the geometry and conformational stability of complex benzamides.

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, influenced by their functional groups. The Bischler-Napieralski reaction, for instance, has been employed to cyclize N-(4-aryl-4-hydroxybutyl)benzamides to form pyrroles, a process that could be relevant to modifying the benzamide core of the compound under discussion (Browne et al., 1981).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are largely determined by their molecular structure. The crystalline form, for example, can significantly influence a compound's solubility and stability. Detailed investigations into compounds like 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide provide insights into these aspects through experimental and theoretical analysis (Demir et al., 2015).

Chemical Properties Analysis

The chemical behavior of benzamide derivatives is significantly affected by the presence and positioning of functional groups. Studies on the reactivity, such as electrophilic and nucleophilic reactions, provide a foundation for understanding how these compounds interact with other molecules. The synthesis and reactivity of substituted benzamides, for example, shed light on their potential chemical properties and reactivity patterns (Sabbaghan & Hossaini, 2012).

Aplicaciones Científicas De Investigación

Propiedades Antibacterianas

Se ha demostrado que la mangiferina tiene propiedades antibacterianas . Esto significa que podría usarse potencialmente en el desarrollo de nuevos antibióticos o como complemento de los tratamientos existentes.

Efectos Hipocolesterolémicos

Se ha encontrado que la mangiferina tiene efectos hipocolesterolémicos . Esto sugiere que podría usarse en el tratamiento del colesterol alto, ayudando a reducir el riesgo de enfermedades cardíacas y accidentes cerebrovasculares.

Potencial Antialérgico

Se han demostrado las propiedades antialérgicas de la mangiferina . Esto podría convertirlo en un componente valioso en el tratamiento de las alergias.

Influencia Cardiotónica

Se ha demostrado que la mangiferina tiene propiedades cardiotónicas . Esto significa que podría usarse potencialmente para aumentar la contracción del corazón, mejorando su eficiencia.

Actividad Antidiabética

Se han explorado las propiedades antidiabéticas de la mangiferina . Esto sugiere que podría usarse en el tratamiento de la diabetes, ayudando a regular los niveles de azúcar en la sangre.

Propiedades Antineoplásicas

La mangiferina ha demostrado propiedades antineoplásicas . Esto significa que podría usarse potencialmente en el tratamiento del cáncer, ayudando a prevenir el crecimiento y la propagación de las células cancerosas.

Propiedades

IUPAC Name |

N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO6/c15-6-8-10(16)11(17)9(13(19)20-8)14-12(18)7-4-2-1-3-5-7/h1-5,8-11,13,15-17,19H,6H2,(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGKVJPCJOJUBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2C(C(C(OC2O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10977491 | |

| Record name | 2-Deoxy-2-{[hydroxy(phenyl)methylidene]amino}hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14086-91-0, 61949-16-4 | |

| Record name | NSC232035 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC75355 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Deoxy-2-{[hydroxy(phenyl)methylidene]amino}hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

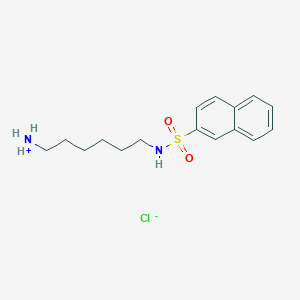

![2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline](/img/structure/B43366.png)

![2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole hydrochloride monohydrate](/img/structure/B43381.png)

![2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline](/img/structure/B43382.png)

![2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline](/img/structure/B43383.png)

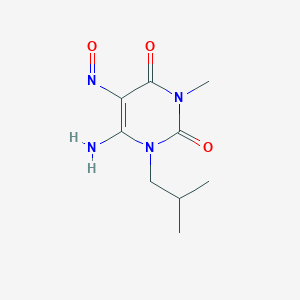

![3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43390.png)

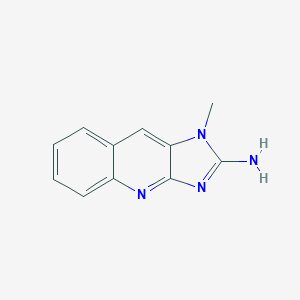

![2-Amino-3-methyl-9H-pyrido[2,3-b]indole](/img/structure/B43393.png)